molecular formula C18H17FN4O2 B2575545 4-(4-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1H-pyrrole-2-carboxamide CAS No. 1219913-68-4

4-(4-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2575545
CAS No.: 1219913-68-4
M. Wt: 340.358
InChI Key: ZKXKBOQHPNAWDF-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1H-pyrrole-2-carboxamide is a chemical reagent of high interest in early-stage drug discovery and biochemical research. This compound features a hybrid structure incorporating both pyrrole and pyridazinone pharmacophores, which are motifs found in compounds that modulate key protein-protein interactions . Research into analogs containing the 6-oxopyridazinone core has demonstrated its significance in developing inhibitors that target enzyme-substrate binding. For instance, pyridazinone-based compounds have been identified as first-in-class, covalent inhibitors that disrupt the interaction between the protein arginine methyltransferase PRMT5 and its substrate adaptor proteins, a mechanism relevant to the study of MTAP-deleted cancers . The presence of the 4-fluorophenyl ring is a common structural element used to enhance pharmacological properties and is frequently employed in bioactive molecules targeting various kinases and other enzymes . This reagent provides researchers with a valuable building block for synthesizing novel derivatives or a tool for probing biological pathways in oncology and chemical biology. It is supplied for in vitro research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-15-6-4-13(5-7-15)14-11-16(21-12-14)18(25)20-8-2-10-23-17(24)3-1-9-22-23/h1,3-7,9,11-12,21H,2,8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXKBOQHPNAWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H15FN4O2
  • Molecular Weight : 338.34 g/mol

The structure features a pyrrole ring, a fluorophenyl group, and a pyridazine moiety, which are significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of certain enzymes or receptors involved in disease pathways. The presence of the fluorophenyl and pyridazine groups suggests potential interactions with proteins or enzymes critical in various biological processes.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of a related compound, demonstrating significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

CompoundIC50 (µM)Cell Line
Compound A5.2MCF-7 (Breast Cancer)
Compound B3.8A549 (Lung Cancer)

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Compound C (10 µM)150100

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Bcl-2/Bcl-xL Inhibitors

Example Compound: 4-(4-Chlorophenyl)-1-((S)-3,4-dihydroxybutyl)-3-(3-(4-(4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenylsulfonamido)phenyl)-1H-1,2,3-triazol-1-yl)phenyl)-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-2-carboxamide (Compound 8, )

  • Core Similarities : Both compounds share a pyrrole-2-carboxamide backbone.
  • Key Differences: Substituents: The target compound uses a fluorophenyl group, whereas Compound 8 employs a chlorophenyl group. Fluorine’s electronegativity may enhance dipole interactions compared to chlorine’s bulkier, less polar nature. In contrast, the target’s pyridazine-propyl chain offers fewer hydrogen-bond donors but greater conformational flexibility.
  • Implications : The fluorophenyl group in the target compound may improve binding specificity to hydrophobic pockets, while the absence of charged groups (e.g., piperazine) could enhance blood-brain barrier penetration .

Benzyloxy Pyridazine Derivatives ()

Example Compound : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Core Similarities : Both compounds feature a 6-oxopyridazine ring.
  • Key Differences: Substituents: Compound 5a includes a benzenesulfonamide group, which is absent in the target compound. The target’s fluorophenyl and pyrrole-carboxamide groups replace 5a’s benzyloxy and sulfonamide moieties.
  • The target compound’s fluorophenyl group may prioritize lipophilicity, favoring membrane interaction .

Fluorophenyl-Containing Ligands ()

Example Compound: ALX-5407 (R-N-[3-(4'-fluorophenyl)-3-(4'-phenoxy)propyl]sarcosine)

  • Core Similarities : Both compounds include a 4-fluorophenyl group.
  • Key Differences : ALX-5407 is a sarcosine derivative with a piperazine-methylpyrrolo-pyridine core, contrasting with the target’s pyrrole-pyridazine-carboxamide structure.
  • Implications : ALX-5407’s piperazine and pyrrolopyridine groups enhance dopaminergic receptor binding, while the target’s pyridazine may target enzymes like kinases or phosphodiesterases .

Patent Pyrrolo-Pyridazine Derivatives ()

Example Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

  • Core Similarities : Both contain pyridazine and carboxamide groups.
  • Key Differences : The patented compound has a fused pyrrolo-pyridazine ring with morpholine and trifluoromethyl groups, whereas the target uses a simpler pyridazine-propyl linker.
  • Implications : The fused ring system in the patented compound likely improves metabolic stability but may reduce synthetic accessibility. The target’s simpler structure could facilitate large-scale synthesis .

Research Findings and Implications

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may enhance target binding via dipole interactions compared to chlorine .
  • Pyridazine vs.
  • Synthetic Accessibility : The target compound’s simpler alkyl chain and absence of fused rings suggest easier synthesis compared to patented derivatives .

Q & A

Q. What are the key synthetic routes for 4-(4-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1H-pyrrole-2-carboxamide, and how do reaction conditions impact yield?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Amide bond formation between the pyrrole-2-carboxamide and the pyridazinone-propylamine moiety under carbodiimide activation (e.g., EDC/HOBt) .
  • Functional group protection : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during intermediate steps .
  • Optimized conditions : Solvents like DMF or THF, temperatures between 0–25°C, and reaction times of 12–24 hours to achieve yields >70% .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 412.1522) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., kinases or receptors)?

Methodological approaches include:

  • Molecular docking : Computational modeling using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains) .
  • Surface plasmon resonance (SPR) : Real-time analysis of binding kinetics (ka/kd) to validate target engagement .
  • Enzyme inhibition assays : IC₅₀ determination via fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .

Q. What strategies resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?

  • Meta-analysis : Compare experimental variables such as buffer pH (e.g., 7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and cell lines (HEK293 vs. HeLa) .
  • Orthogonal assays : Validate results using both fluorescence-based and radiometric assays to rule out interference from fluorophenyl autofluorescence .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • SAR studies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrole ring to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask the pyridazinone carbonyl as an ester to improve oral bioavailability .

Data Contradiction and Reproducibility

Q. Why do solubility profiles vary significantly across studies, and how can this be standardized?

  • Solubility factors : pH-dependent solubility (e.g., >1 mg/mL in DMSO vs. <0.1 mg/mL in PBS) .
  • Standardization : Use of biorelevant media (FaSSIF/FeSSIF) and dynamic light scattering (DLS) to assess aggregation .

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Tissue-specific metabolism : Liver microsomal stability assays to identify species-dependent metabolic pathways (e.g., murine vs. human CYP isoforms) .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models to correlate in vitro IC₅₀ with in vivo efficacy .

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